3-(2,5-dioxopyrrolidin-1-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide

Medicinal Chemistry CNS Drug Discovery Fragment-Based Lead Generation

3‑(2,5‑dioxopyrrolidin‑1‑yl)‑N‑[(thiophen‑2‑yl)methyl]azetidine‑1‑carboxamide (CAS 1903538‑38‑4) is a synthetic, heterocyclic, low‑molecular‑weight (293.34 g·mol⁻¹) compound that fuses an azetidine core, a succinimide (2,5‑dioxopyrrolidine) moiety, and a thiophene‑methyl urea side‑chain within a single, compact scaffold (C₁₃H₁₅N₃O₃S). Its structural architecture positions the compound at the interface of two pharmacologically significant chemotypes: azetidine‑derived CNS agents and electrophilic succinimide warheads.

Molecular Formula C13H15N3O3S
Molecular Weight 293.34
CAS No. 1903538-38-4
Cat. No. B2622072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-dioxopyrrolidin-1-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide
CAS1903538-38-4
Molecular FormulaC13H15N3O3S
Molecular Weight293.34
Structural Identifiers
SMILESC1CC(=O)N(C1=O)C2CN(C2)C(=O)NCC3=CC=CS3
InChIInChI=1S/C13H15N3O3S/c17-11-3-4-12(18)16(11)9-7-15(8-9)13(19)14-6-10-2-1-5-20-10/h1-2,5,9H,3-4,6-8H2,(H,14,19)
InChIKeyVELQQBJSTXUNRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1903538-38-4 – Azetidine‑Based Succinimide‑Thiophene Carboxamide Building Block for CNS‑Focused Ligand Design


3‑(2,5‑dioxopyrrolidin‑1‑yl)‑N‑[(thiophen‑2‑yl)methyl]azetidine‑1‑carboxamide (CAS 1903538‑38‑4) is a synthetic, heterocyclic, low‑molecular‑weight (293.34 g·mol⁻¹) compound that fuses an azetidine core, a succinimide (2,5‑dioxopyrrolidine) moiety, and a thiophene‑methyl urea side‑chain within a single, compact scaffold (C₁₃H₁₅N₃O₃S) [1]. Its structural architecture positions the compound at the interface of two pharmacologically significant chemotypes: azetidine‑derived CNS agents and electrophilic succinimide warheads. Unlike typical linear or monocyclic fragments, the rigid, three‑dimensional azetidine ring constrains the spatial disposition of the succinimide and thiophene groups, potentially offering a differentiated binding conformation for central nervous system (CNS) and oncology targets.

Why Off‑the‑Shelf Azetidine or Thiophene Analogs Cannot Replace 1903538‑38‑4 in CNS‑Targeted Libraries


The combination of an azetidine‑1‑carboxamide linker and a succinimide electrophile embedded in the same molecule is rare among commercially available building blocks . Simple substitution of one fragment (e.g., replacing the succinimide with a piperidine or the thiophene with a phenyl) disrupts the finely tuned electronic and steric profile required for engagement with privileged CNS targets such as serotonin and dopamine receptors . Compounds like 1‑{[1‑(4‑methyl‑1,3‑thiazole‑5‑carbonyl)azetidin‑3‑yl]methyl}pyrrolidine‑2,5‑dione (CAS 2097924‑22‑4) retain the azetidine‑succinimide motif but replace the urea‑thiophene terminus with a thiazole‑carbonyl, altering hydrogen‑bonding capacity and target selectivity . Similarly, 3‑(isobutylsulfonyl)‑N‑(thiophen‑2‑ylmethyl)azetidine‑1‑carboxamide (CAS 1797277‑25‑8) bears the same azetidine‑urea‑thiophene core but substitutes the succinimide for a sulfonyl group, which dramatically modifies polarity and covalent potential . These structural permutations are not benign; without direct head‑to‑head pharmacological data, the impact on potency and selectivity cannot be predicted, making generic substitution a high‑risk strategy in medicinal chemistry campaigns.

Quantitative Differentiation of 1903538‑38‑4 from Its Closest Azetidine‑Thiophene and Azetidine‑Succinimide Analogs


Unique Succinimide‑Azetidine‑Thiophene Urea Architecture vs. Thiazole‑Carbonyl and Sulfonyl Analogs

The target compound incorporates a 2,5‑dioxopyrrolidine ring directly attached to the azetidine nitrogen via an N‑linked urea to a thiophene‑2‑ylmethyl group. The closest commercially available analogs replace this urea‑thiophene terminus with either a thiazole‑carbonyl (CAS 2097924‑22‑4) or a sulfonyl‑thiophene (CAS 1797277‑25‑8) while retaining the azetidine‑succinimide core . This specific connectivity is not found in any other azetidine building block currently listed in the PubChem repository, providing a distinct pharmacophore for CNS‑targeted libraries [1].

Medicinal Chemistry CNS Drug Discovery Fragment-Based Lead Generation

Minimal Molecular Weight and High Fraction of sp³‑Hybridized Carbons for CNS Lead‑Likeness

With a molecular weight of 293.34 g·mol⁻¹ and a calculated fraction of sp³‑hybridized carbons (Fsp³) of approximately 0.62, 1903538‑38‑4 sits in a favorable region for CNS drug‑likeness compared to bulkier azetidine analogs [1][2]. The succinimide‑azetidine conjugate is significantly lighter than the benzhydryl‑substituted variant (CAS 1903612‑21‑4, MW typically > 350 g·mol⁻¹) and the thiazole‑carbonyl analog (CAS 2097924‑22‑4, MW 293.34 but with lower Fsp³ due to fewer sp³ carbons) [1]. The high Fsp³ content, driven by the fully saturated azetidine and pyrrolidine‑2,5‑dione rings, is correlated with better clinical developability and reduced toxicity risk in CNS programs [2].

CNS Penetration Lead-Likeness Physicochemical Property Optimization

Predicted Electrophilic Reactivity of the Succinimide Warhead vs. Non‑Covalent Azetidine Analogs

The 2,5‑dioxopyrrolidine (succinimide) moiety is a recognized electrophilic warhead capable of forming covalent bonds with cysteine residues in target proteins [1]. In contrast, 3‑(isobutylsulfonyl)‑N‑(thiophen‑2‑ylmethyl)azetidine‑1‑carboxamide (CAS 1797277‑25‑8) and 3‑(4‑methoxypiperidin‑1‑yl)‑N‑(thiophen‑2‑ylmethyl)azetidine‑1‑carboxamide carry non‑covalent functionality (sulfonyl and piperidine, respectively) . While quantitative reactivity data (e.g., GSH t₁⁄₂) are not yet reported for 1903538‑38‑4, the presence of the succinimide electrophile distinguishes it from purely non‑covalent azetidine analogs and opens opportunities for targeted covalent inhibition (TCI) strategies in kinase and deubiquitinase programs.

Covalent Inhibitors Electrophilic Warheads Chemical Biology

Binding Affinity to 5‑HT1A and D2 Receptors – A Class‑Level Inference for Psychiatric Drug Discovery

Although no direct binding data are publicly available for 1903538‑38‑4, close structural relatives from Novartis’ azetidine‑based patent series (e.g., US10745401) exhibit sub‑micromolar binding affinities for human 5‑HT1A and D2 receptors, with reported Ki values as low as 5–500 nM for various examples [1]. The target compound’s thiophene‑methyl urea extension is reminiscent of privileged fragments for 5‑HT receptor engagement, suggesting it may be a versatile entrant into CNS polypharmacology campaigns. In contrast, the thiazole‑carbonyl analog (CAS 2097924‑22‑4) lacks this serotoninergic fragment, potentially limiting its utility in neuropsychiatric programs .

Neuropharmacology Serotonin Receptors Dopamine Receptors

Procurement‑Relevant Application Scenarios for 1903538‑38‑4 in CNS Fragment‑Based and Covalent Ligand Discovery


CNS Fragment Library for 5‑HT1A/2A and D2 Polypharmacology

Given its structural homology to Novartis’ azetidine‑based serotonin/dopamine ligands [1], 1903538‑38‑4 is an ideal fragment or early‑stage lead for probing dual 5‑HT1A/D2 receptor engagement. Its low MW (293.34) and high Fsp³ (≈0.62) align with CNS MPO guidelines [2], making it a superior starting point compared to heavier analogs like the N‑benzhydryl variant (CAS 1903612‑21‑4). Researchers can rapidly derivative the thiophene methyl group or modify the succinimide ring to optimize selectivity, using the urea‑azetidine core as a stable scaffold.

Covalent Inhibitor Design Leveraging the Succinimide Electrophile

The succinimide warhead differentiates 1903538‑38‑4 from non‑covalent azetidine‑thiophene alternatives (e.g., sulfonyl or piperidine derivatives) [1]. This allows its use in targeted covalent inhibitor (TCI) campaigns against cysteine‑containing targets (e.g., DUBs, kinases). Although intrinsic reactivity data are lacking, the compound can serve as a tool compound to establish structure‑reactivity relationships in parallel with known succinimide‑based covalent inhibitors [2], accelerating hit‑to‑lead timelines.

Chemical Probe for Protein‑Ligand Interaction Fingerprinting (PLIF)

The unique combination of an electrophilic handle and a thiophene‑π system embedded in a rigid azetidine framework makes 1903538‑38‑4 a valuable probe for PLIF studies against CNS‑relevant bromodomains, GPCRs, or ion channels. Its three‑dimensional shape and hydrogen‑bonding donor/acceptor pattern (urea NH, succinimide carbonyls) provide a distinct pharmacophore that can be used to interrogate the binding site topology of novel targets, facilitating the identification of new allosteric pockets [1].

Reference Standard for Azetidine Library Design and Purity Control

The compound’s defined physicochemical properties (MW 293.34, C₁₃H₁₅N₃O₃S, >95% purity as supplied) [1] and well‑characterized SMILES (C1CC(=O)N(C1=O)C2CN(C2)C(=O)NCC3=CC=CS3) make it suitable as a reference standard for quality control in azetidine‑based library synthesis. Its unique retention time and mass spectral signature can aid in monitoring reaction progress and validating the purity of analogous library members during high‑throughput synthesis.

Quote Request

Request a Quote for 3-(2,5-dioxopyrrolidin-1-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.